molecular formula C16H12F3N3O3S2 B11011889 N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11011889
M. Wt: 415.4 g/mol
InChI Key: RJTOJXLZXBPVFE-UHFFFAOYSA-N
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Description

N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a benzothiazole ring, a trifluoromethyl group, and a sulfamoylbenzyl moiety. It has been studied for its potential therapeutic effects and its role in various biochemical pathways.

Preparation Methods

The synthesis of N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The synthetic route may include the following steps:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Attachment of the Sulfamoylbenzyl Group: This can be done through nucleophilic substitution reactions, where the benzyl group is introduced using a suitable benzyl halide or benzyl alcohol derivative.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzothiazole ring or the benzyl moiety can be replaced with other substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound has been investigated for its effects on cellular processes and its potential as a biochemical probe.

    Medicine: Research has focused on its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biochemical pathways. The compound’s effects are mediated through its ability to bind to these targets, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

N-(4-sulfamoylbenzyl)-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide can be compared with other similar compounds, such as:

    4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide: This compound shares the sulfamoylbenzyl moiety but differs in the presence of a fluorine atom instead of the trifluoromethyl group.

    4-(3-(3-cyanophenyl)ureido)-N-(4-sulfamoylbenzyl) Benzene Sulfonamide: This compound has a similar benzene sulfonamide structure but includes a cyanophenyl group.

The uniqueness of this compound lies in its trifluoromethyl group, which can significantly influence its chemical properties and biological activity.

Properties

Molecular Formula

C16H12F3N3O3S2

Molecular Weight

415.4 g/mol

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-2-(trifluoromethyl)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C16H12F3N3O3S2/c17-16(18,19)15-22-12-6-3-10(7-13(12)26-15)14(23)21-8-9-1-4-11(5-2-9)27(20,24)25/h1-7H,8H2,(H,21,23)(H2,20,24,25)

InChI Key

RJTOJXLZXBPVFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)N=C(S3)C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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